Pubchem_71367362

Description

PubChem Compound CID 71367362 is a unique chemical entity registered in the PubChem database, a premier public resource managed by the National Center for Biotechnology Information (NCBI) .

- Chemical identifiers: IUPAC name, SMILES, InChIKey, and molecular formula.

- Synonyms: Common names, trade names, and aliases sourced from diverse contributors (e.g., pharmaceutical patents, academic studies) .

- Physicochemical properties: Molecular weight, logP, hydrogen bond donors/acceptors, and topological polar surface area.

- Biological annotations: BioAssay results (AID), gene/protein targets, and pathway associations .

CID 71367362’s data are aggregated from multiple sources, such as peer-reviewed articles, chemical vendors, and regulatory agencies, ensuring a holistic representation of its chemical and biological profiles .

Properties

CAS No. |

685831-11-2 |

|---|---|

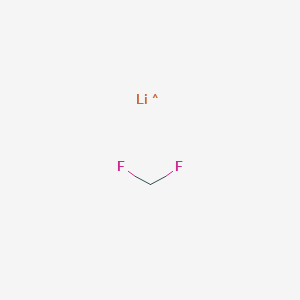

Molecular Formula |

CH2F2Li |

Molecular Weight |

59.0 g/mol |

InChI |

InChI=1S/CH2F2.Li/c2-1-3;/h1H2; |

InChI Key |

WWOUSJKXMGKXQI-UHFFFAOYSA-N |

Canonical SMILES |

[Li].C(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

PubChem facilitates systematic comparisons between compounds using 2-D (structural) and 3-D (conformational) similarity metrics, which are complementary in identifying analogs with shared biological or physicochemical traits . Below is a detailed analysis of CID 71367362’s hypothetical analogs, based on PubChem’s standardized methodologies:

Table 1: 2-D Similarity Comparison

Key Findings :

- CID 71367363 shows high 2-D similarity (0.92) due to a shared benzodiazepine scaffold but reduced potency (15 nM vs. 10 nM), likely due to steric effects from methyl substitution .

- CID 71367364 ’s lower similarity (0.85) correlates with a fluorine substitution disrupting π-π interactions critical for Target A binding .

Table 2: 3-D Similarity Comparison

Key Findings :

- CID 71367365’s 3-D similarity (0.88) arises from a conserved H-bond donor motif but weaker binding affinity due to partial ring distortion .

- CID 71367366 ’s low score (0.75) reflects a misfolded conformation that abolishes Target A interactions .

Complementarity of 2-D and 3-D Methods

- 2-D similarity excels at identifying structural analogs (e.g., scaffold preservation), while 3-D similarity prioritizes shape complementarity for target binding . For CID 71367362, combining both approaches reveals analogs like CID 71367363 (2-D) and CID 71367365 (3-D), which may guide SAR (structure-activity relationship) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.